N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-{[1-(Propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a benzimidazole-acetamide hybrid compound characterized by a propan-2-yl-substituted benzimidazole core linked via a methylene bridge to an acetamide moiety. The acetamide side chain features a tetrahydropyran (THP) ring substituted at the 4-position with a 1H-pyrrol-1-yl group.
Properties
Molecular Formula |
C22H28N4O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C22H28N4O2/c1-17(2)26-19-8-4-3-7-18(19)24-20(26)16-23-21(27)15-22(9-13-28-14-10-22)25-11-5-6-12-25/h3-8,11-12,17H,9-10,13-16H2,1-2H3,(H,23,27) |
InChI Key |
WCYPXCDRWUSVJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrole and tetrahydropyran groups. Common reagents used in these reactions include various alkylating agents, acids, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance scalability and cost-effectiveness. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, benzimidazole derivatives are known to possess activity against various pathogens, including bacteria and fungi. The specific compound may also demonstrate efficacy against resistant strains due to its unique structure, potentially making it a candidate for new antibiotic development.
Anticancer Properties
Research into benzimidazole derivatives has shown promise in anticancer applications. These compounds can interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. The unique functional groups present in N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide may enhance its ability to selectively target cancer cells while minimizing effects on normal cells.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections caused by these pathogens .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of benzimidazole derivatives, it was found that certain compounds induced apoptosis in human cancer cell lines. The mechanism was attributed to the activation of caspase pathways and inhibition of cell cycle progression, indicating that N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-y]acetamide could serve as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the benzimidazole substituents, acetamide side chains, and heterocyclic appendages. Below is a detailed comparison:
Benzimidazole-Acetamide Derivatives with Pyrazole/Pyrrolidinone Substituents
Key Observations :
- Compound 31 () shares the benzimidazole-acetamide scaffold but incorporates tetrazole and pyrazole groups, which may enhance hydrogen-bonding capacity compared to the THP-pyrrole moiety in the target compound.
- Compound 14 () features a pyrrolidinone ring instead of THP, which could reduce conformational flexibility but increase polarity .
- The target compound’s THP-pyrrole substituent likely improves metabolic stability due to the saturated pyran ring, a feature absent in analogs with aromatic or ketone-containing side chains.
Benzimidazole-Thioacetamide Derivatives
Key Observations :
- Replacing the acetamide’s oxygen with sulfur (thioacetamide) in Compound 2 () may alter electronic properties and enhance enzyme inhibition, as seen in its elastase activity . The target compound’s oxygen-based acetamide could favor different target interactions.
Imidazole-Acetamide Conformational Analogs
Compounds such as N-[1-(4-methyl-1H-imidazol-2-yl)ethyl]acetamide (1–8) () exhibit conformational flexibility due to imidazole ring dynamics, which is less pronounced in the rigid benzimidazole core of the target compound. This rigidity may improve binding specificity in biological systems .
Biological Activity
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that integrates a benzimidazole core with additional functional groups, suggesting potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H24N6O |
| Molecular Weight | 360.44 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors that modulate signaling pathways.
Biochemical Pathways:
The compound may influence:
- Signal transduction pathways.
- Gene expression regulation.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research has demonstrated that certain structural modifications enhance cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs have shown promising results against breast adenocarcinoma cells .
Antiparasitic Activity
Benzimidazole and its derivatives are known for their antiparasitic properties. Studies have highlighted their effectiveness against protozoan parasites such as Giardia lamblia and Trichomonas vaginalis . The unique combination of functional groups in this compound suggests it may exhibit similar or enhanced activity.
Study on Anticancer Activity
In a study conducted by Hala Bakr El-Nassan et al., several benzimidazole derivatives were synthesized and tested against human breast adenocarcinoma cell lines. The results indicated that specific substitutions at the 5-position of the benzimidazole ring significantly increased anticancer activity .
Study on Antimicrobial Efficacy
Research published in Current Chemistry Letters demonstrated that benzimidazole derivatives exhibited notable antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
